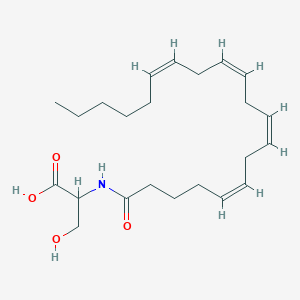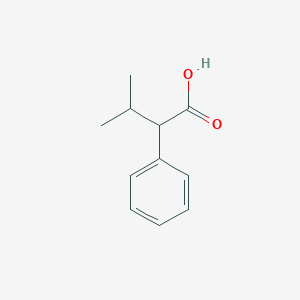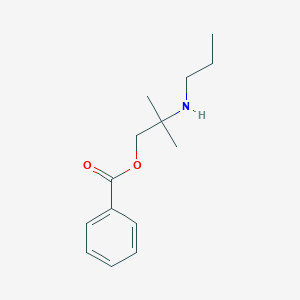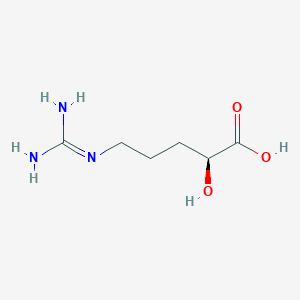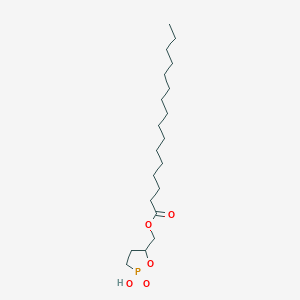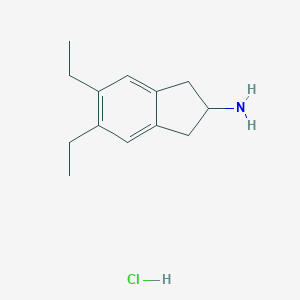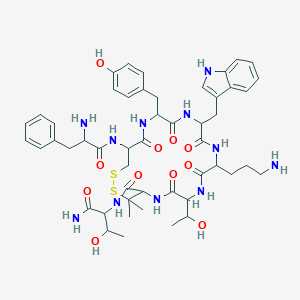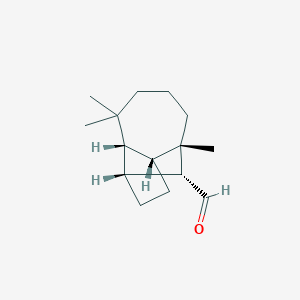
(1S-(1alpha,3abeta,4alpha,8abeta,9S*))-Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as Longifolol, is a chemical with the molecular formula C15H26O . It is a solid substance that is white in color .
Molecular Structure Analysis
The molecular weight of this compound is 222.36634 . The exact molecular structure is not provided in the available resources.Physical and Chemical Properties Analysis
This compound is soluble in chloroform, dichloromethane, and methanol . It has a molecular weight of 222.36634 .Scientific Research Applications
Photochemical Reactivity
1,3,4‐Trimethyl‐2,2′‐pyrromethen‐5[1H]‐one, a compound structurally related to (1S-(1alpha,3abeta,4alpha,8abeta,9S*))-Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carboxaldehyde, has been studied for its thermal and photochemical reactivity. The Z and E forms of this compound undergo thermal isomerization in basic methanol and light-induced Z-E isomerization (Groot & Lugtenburg, 2010).
Synthetic Plant Growth Regulators
Research on synthetic plant growth regulators includes the synthesis of related compounds like (3aRS,4RS,6RS,8aSR)-5-Methyleneoctahydro-4H-3a,6-methanoazulene-4-carboxylic acid. This work provides insights into the molecular structure comparisons with gibberellic acid, a plant growth regulator (Turner, Anderson, & Mander, 1980).
Biohealth Function Analysis
The biohealth functions of various biomasses, including compounds like 1,4-methanoazulene, have been analyzed. This includes assessing the potential health risks and benefits of these compounds when used in different contexts, such as in dried Pinus biomass (Pang & Wang, 2011).
Biomedical Prospects
The extractives of Pinus massoniana Lamb, containing components like 1,4-Methanoazulene, have been studied for their potential use in biomedicine and spicery. This research highlights the wide utilization possibilities of such compounds in various medical and industrial applications (Zhang et al., 2011).
Properties
CAS No. |
66537-42-6 |
|---|---|
Molecular Formula |
C₁₅H₂₄O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(1R,2S,7S,8R,9R)-3,3,7-trimethyltricyclo[5.4.0.02,9]undecane-8-carbaldehyde |
InChI |
InChI=1S/C15H24O/c1-14(2)7-4-8-15(3)11-6-5-10(13(11)14)12(15)9-16/h9-13H,4-8H2,1-3H3/t10-,11+,12+,13-,15-/m0/s1 |
InChI Key |
PBMHTGOFWRRJFS-PFFFPCNUSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]3[C@H]1CC[C@H]3[C@H]2C=O)(C)C |
SMILES |
CC1(CCCC2(C3C1C(C2C=O)CC3)C)C |
Canonical SMILES |
CC1(CCCC2(C3C1C(C2C=O)CC3)C)C |
| 66537-42-6 | |
Synonyms |
(1S,3aR,4S,8aS,9R)-Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carboxaldehyde; Longi-β-camphenilan Aldehyde |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


